molecular formula C20H19NO3 B5602863 {5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE

{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE

Cat. No.: B5602863
M. Wt: 321.4 g/mol
InChI Key: LYQRARXGWKOZCN-UHFFFAOYSA-N
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Description

{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE is a complex organic compound that features a unique combination of functional groups, including a naphthyloxy moiety, a furan ring, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE typically involves multi-step organic reactions One common approach is to start with the preparation of the naphthyloxy derivative, which is then coupled with a furan ring through a series of reactions involving halogenation, nucleophilic substitution, and cyclization

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or amines.

Scientific Research Applications

{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • 1-Hydroxycyclohexyl phenyl ketone
  • 2,2-Dimethoxy-2-phenylacetophenone

Uniqueness

{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[5-(naphthalen-2-yloxymethyl)furan-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-20(21-11-3-4-12-21)19-10-9-18(24-19)14-23-17-8-7-15-5-1-2-6-16(15)13-17/h1-2,5-10,13H,3-4,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQRARXGWKOZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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